Glycylglycylglycyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and carboxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of aminoacetamido and acetamido groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is unique due to its specific arrangement of functional groups and stereochemistry
Properties
CAS No. |
642442-98-6 |
---|---|
Molecular Formula |
C13H21N5O6 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N5O6/c14-4-9(19)15-5-10(20)16-6-11(21)18-3-1-2-8(18)13(24)17-7-12(22)23/h8H,1-7,14H2,(H,15,19)(H,16,20)(H,17,24)(H,22,23)/t8-/m0/s1 |
InChI Key |
QODYHBWJQFLSKY-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.